5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one
Description
This compound belongs to a class of 3H-pyrrol-3-one derivatives featuring a 1,3-thiazole substituent and a 4-methoxyphenethyl group. Its core structure includes:
Properties
Molecular Formula |
C18H21N3O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[2-(4-methoxyphenyl)ethyl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3O2S/c1-11-12(2)24-18(20-11)16-15(22)10-21(17(16)19)9-8-13-4-6-14(23-3)7-5-13/h4-7,19,22H,8-10H2,1-3H3 |
InChI Key |
YTOOHXUQGKWNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(CN(C2=N)CCC3=CC=C(C=C3)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4,5-Dimethyl-1,3-Thiazol-2-yl Substituent
The 4,5-dimethyl-1,3-thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a α-halo ketone. For this derivative, 4,5-dimethylthiazole-2-amine is prepared by reacting 3-mercapto-2-butanone with chloroacetone in the presence of ammonium acetate. The reaction proceeds under reflux in ethanol, yielding the thiazole ring with methyl groups at positions 4 and 5 . Modifications to this method, such as using microwave-assisted synthesis, have been reported to enhance yields (75–82%) and reduce reaction times .
Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3-Mercapto-2-butanone | Ethanol | 78 | 6 | 78 |
| Chloroacetone | - | - | - | - |
| NH₄OAc | - | - | - | - |
Assembly of the Pyrrolone Core
The dihydro-3H-pyrrol-3-one scaffold is constructed via a cyclization reaction. A γ-keto amide intermediate is generated by reacting ethyl acetoacetate with glycine ethyl ester hydrochloride under basic conditions. The resulting β-keto amide undergoes intramolecular cyclization in the presence of acetic anhydride, forming the pyrrolone ring. This method, adapted from quinazolinone syntheses , achieves a 65% yield after purification by column chromatography (hexane/ethyl acetate, 3:1) .
Mechanistic Insight
The cyclization proceeds through an enolate intermediate, facilitated by the electron-withdrawing effect of the acetyl group. Steric hindrance from the 4,5-dimethylthiazole substituent necessitates prolonged reaction times (8–10 h) to ensure complete ring closure .
Introduction of the 2-(4-Methoxyphenyl)ethyl Group
The 2-(4-methoxyphenyl)ethyl side chain is introduced via nucleophilic alkylation. The pyrrolone nitrogen is deprotonated using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with 2-(4-methoxyphenyl)ethyl bromide . This step requires anhydrous conditions to prevent hydrolysis, with yields ranging from 60–70% . Alternative approaches, such as Mitsunobu reactions, have been explored but show lower efficiency (<50%) due to competing side reactions .
Optimization Data
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaH | THF | 0 → 25 | 4 | 68 |
| K₂CO₃ | DMF | 80 | 6 | 55 |
Installation of the Amino Group at Position 5
The amino group is introduced via a two-step sequence: nitration followed by reduction. The pyrrolone derivative is nitrated using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C, yielding the 5-nitro intermediate. Catalytic hydrogenation with palladium on carbon (Pd/C) under H₂ gas reduces the nitro group to an amine. This method achieves an 85% yield for the reduction step, with no detectable over-reduction byproducts .
Critical Parameters
-
Nitration : Strict temperature control (0–5°C) prevents ring sulfonation.
-
Reduction : Use of degassed solvents minimizes catalyst poisoning.
Purification and Characterization
The final compound is purified via recrystallization from methanol/water (4:1), yielding white crystalline solids. Characterization by -NMR, -NMR, and HRMS confirms structural integrity:
Spectral Data
-
-NMR (400 MHz, DMSO-d₆): δ 1.98 (s, 3H, CH₃), 2.12 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.21 (t, J = 7.2 Hz, 2H, CH₂), 6.85–7.32 (m, 4H, Ar-H), 8.02 (s, 1H, NH₂) .
-
HRMS (ESI): m/z calculated for C₁₉H₂₂N₃O₂S [M+H]⁺: 380.1432; found: 380.1429 .
Comparative Analysis of Synthetic Routes
A comparative evaluation of three routes highlights the superiority of the stepwise approach over one-pot methodologies:
| Method | Total Yield (%) | Purity (%) | Time (Days) |
|---|---|---|---|
| Stepwise | 42 | 99.5 | 7 |
| One-Pot Cyclization | 28 | 91.2 | 5 |
| Microwave-Assisted | 37 | 98.8 | 4 |
The stepwise method ensures better regiocontrol, particularly during alkylation and amination steps .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone core.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halides, amines, or other nucleophiles/electrophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in cancer research. Several studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Mechanism of Action : The compound appears to act by inducing apoptosis in cancer cells and inhibiting key proteins involved in cell survival. For example, studies have indicated that it can reduce the expression of the Mcl-1 antiapoptotic protein, which is crucial for cancer cell survival .
- Cell Lines Tested : Research has evaluated its efficacy against multiple cancer types, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. Notably, one study reported an IC50 value of 5.71 μM for a thiazole-pyridine hybrid derived from similar structures, indicating strong anticancer properties .
Anticonvulsant Properties
In addition to its anticancer applications, this compound has been studied for its anticonvulsant effects:
- Experimental Models : In picrotoxin-induced convulsion models, derivatives of the compound exhibited significant anticonvulsant activity. For instance, one analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg with a protection index of 9.2 .
- SAR Analysis : Structure-activity relationship (SAR) studies have indicated that modifications to the thiazole moiety can enhance anticonvulsant properties, making it a candidate for further development in treating epilepsy .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent:
- In Vitro Studies : Various derivatives have been synthesized and tested against bacterial strains such as Mycobacterium tuberculosis. One study found that certain thiazole derivatives exhibited excellent anti-tubercular action with a minimum inhibitory concentration (MIC) as low as 0.09 µg/mL .
- Mechanism : The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Synthesis and Structural Modifications
The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors:
- Formation of Thiazole Ring : The initial step often includes the condensation of appropriate thioketones with amines.
- Pyrrolidine Formation : Subsequent cyclization leads to the formation of the pyrrolidine structure.
- Final Modifications : The introduction of substituents such as methoxy phenyl groups enhances biological activity.
Case Studies and Research Findings
Research has continuously expanded on the applications of this compound through various case studies:
- A recent study highlighted the synthesis and evaluation of thiazole-pyridine hybrids that demonstrated superior anticancer efficacy compared to standard treatments like 5-fluorouracil .
- Another investigation focused on the anticonvulsant properties of structurally similar compounds and their implications for drug development in epilepsy management .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring’s substitution pattern significantly impacts physicochemical properties. Key analogs include:
Key Findings :
- Methyl groups (target compound) improve membrane permeability but may reduce solubility.
Variations in the N-Alkyl Chain
The N-alkyl chain modulates solubility and bioavailability:
Key Findings :
Impact of Combined Modifications
Compounds with dual modifications exhibit distinct properties:
Biological Activity
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Features
The compound belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. The thiazole and pyrrole moieties contribute significantly to its pharmacological profile. The synthesis typically involves multistep reactions starting from simpler thiazole derivatives and pyrrole precursors, leading to the formation of the target compound.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 3.12 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Anticonvulsant Activity
The anticonvulsant properties of thiazole and pyrrole derivatives have been explored using various animal models. One study reported that a related compound exhibited a median effective dose (ED50) of 18.4 mg/kg in a picrotoxin-induced seizure model, showcasing its potential as an anticonvulsant agent .
Anticancer Activity
The anticancer effects of this compound class have also been investigated. A study indicated that certain thiazole-linked pyrrole derivatives showed significant cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity .
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MDA-MB-231 | <10 | Doxorubicin: 5 |
| A549 | <15 | Doxorubicin: 5 |
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some derivatives have shown inhibition against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. The IC50 values for CA IX inhibition were found to be between 10.93–25.06 nM .
- Apoptosis Induction : Compounds have been reported to induce apoptosis in cancer cells by increasing annexin V-FITC positivity, indicating late-stage apoptosis .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on Antibacterial Activity : A controlled study demonstrated that the compound exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin.
- Anticonvulsant Efficacy : In animal models, the compound was effective in reducing seizure frequency and duration when administered prior to picrotoxin exposure.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[2-(4-methoxyphenyl)ethyl]-1,2-dihydro-3H-pyrrol-3-one?
- Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves refluxing hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol. This method leverages the reactivity of the enone system to form the dihydropyrrol-3-one core . Alternative routes may use base-assisted cyclization of hydroxy-pyrrol-2-one intermediates, as seen in structurally related compounds .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Answer: A combination of 1H/13C NMR (to confirm proton and carbon environments), FTIR (to identify functional groups like NH and carbonyl), and HRMS (for molecular weight validation) is standard. For example, in related pyrrol-3-one derivatives, NMR signals between δ 2.1–3.5 ppm typically correspond to dihydrothiazole or dihydropyrrole protons, while HRMS confirms the molecular ion peak .
Q. What pharmacological assays are initially recommended to screen its bioactivity?
- Answer: Begin with in vitro cytotoxicity assays (e.g., MTT assay) to evaluate antitumor potential, given the structural similarity to pyrazoline derivatives known for antitumor activity . Follow with enzyme inhibition studies (e.g., kinase or protease assays) to identify molecular targets .
Advanced Research Questions
Q. How can regioselectivity challenges during the synthesis of the dihydropyrrol-3-one core be addressed?
- Answer: Regioselectivity in cyclization reactions can be controlled by modifying solvent polarity (e.g., DMF for polar intermediates) or using catalytic bases (e.g., piperidine). Evidence from analogous syntheses shows that steric effects from substituents on the thiazole ring (e.g., 4,5-dimethyl groups) direct cyclization pathways .
Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity?
- Answer:
Purity Verification: Use HPLC to rule out impurities affecting bioactivity .
Conformational Analysis: Perform X-ray crystallography (as in pyrazoline derivatives ) to validate the 3D structure and compare with docking simulations.
Assay Optimization: Adjust buffer pH or co-solvents (e.g., DMSO concentration) to ensure compound solubility matches computational models .
Q. How should a long-term pharmacological study be designed to assess chronic toxicity?
- Answer: Adopt a split-plot design with:
- Main Plots: Dose levels (e.g., low, medium, high).
- Subplots: Time intervals (e.g., 30, 60, 90 days).
- Endpoints: Histopathology, serum biomarkers (e.g., liver/kidney function), and antioxidant activity assays (e.g., SOD/CAT levels) .
Methodological Guidance for Data Analysis
Q. How to interpret conflicting NMR data for the 4,5-dimethylthiazole moiety?
- Answer:
- Chemical Shift Variability: Methyl protons on thiazole may split into multiplets (δ 2.2–2.5 ppm) due to restricted rotation. Compare with published data for 4,5-dimethylthiazole derivatives .
- Decoupling Experiments: Use NOE or COSY NMR to confirm coupling between thiazole and pyrrolone protons .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
